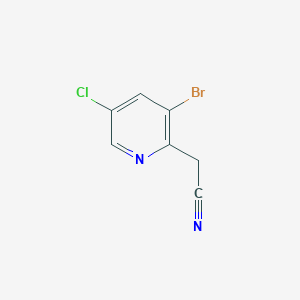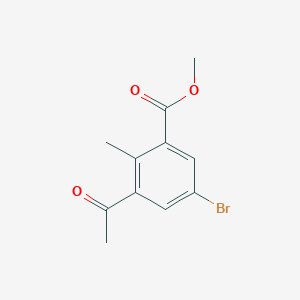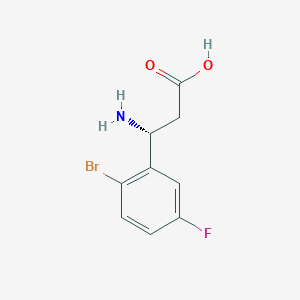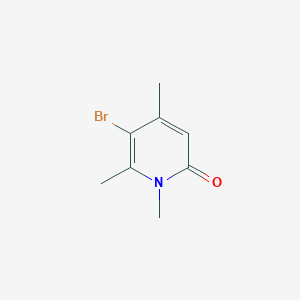
5-Bromo-1,4,6-trimethylpyridin-2(1h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-1,4,6-trimethylpyridin-2(1h)-one is a brominated derivative of pyridinone, a heterocyclic compound. Pyridinones are known for their diverse biological activities and are often used as intermediates in the synthesis of pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1,4,6-trimethylpyridin-2(1h)-one typically involves the bromination of 1,4,6-trimethylpyridin-2(1h)-one. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale bromination reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming more oxidized derivatives.
Reduction: Reduction reactions could lead to the removal of the bromine atom, yielding the parent pyridinone.
Substitution: The bromine atom can be substituted by other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products
The major products depend on the type of reaction and the reagents used. For example, substitution reactions can yield a wide range of derivatives with different functional groups replacing the bromine atom.
Applications De Recherche Scientifique
5-Bromo-1,4,6-trimethylpyridin-2(1h)-one may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of biological systems due to its structural similarity to biologically active pyridinones.
Medicine: Possible applications in drug development, particularly in designing compounds with specific biological activities.
Industry: Use in the production of agrochemicals or other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-Bromo-1,4,6-trimethylpyridin-2(1h)-one would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, influencing biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4,6-Trimethylpyridin-2(1h)-one: The parent compound without the bromine atom.
5-Chloro-1,4,6-trimethylpyridin-2(1h)-one: A chlorinated analogue.
5-Fluoro-1,4,6-trimethylpyridin-2(1h)-one: A fluorinated analogue.
Uniqueness
5-Bromo-1,4,6-trimethylpyridin-2(1h)-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to its analogues.
Propriétés
Formule moléculaire |
C8H10BrNO |
|---|---|
Poids moléculaire |
216.07 g/mol |
Nom IUPAC |
5-bromo-1,4,6-trimethylpyridin-2-one |
InChI |
InChI=1S/C8H10BrNO/c1-5-4-7(11)10(3)6(2)8(5)9/h4H,1-3H3 |
Clé InChI |
NEOYTHCYYJVXGZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)N(C(=C1Br)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


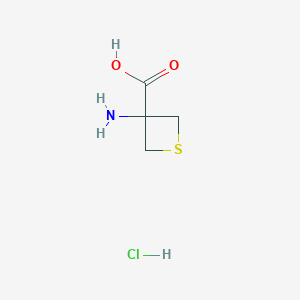
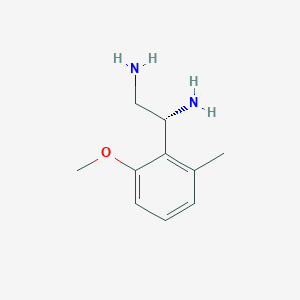


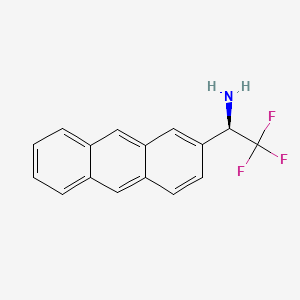
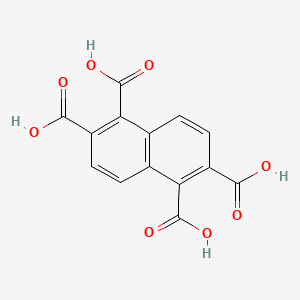
![7-(Chloromethyl)-2-isopropyl-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one](/img/structure/B13031759.png)
